Molecular Weight and Calculated Lipophilicity (XLogP3) of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate Compared to Structural Analogs
Computational predictions demonstrate that the specific meta-methyl substitution on the benzamide ring, combined with the N-butyl chain, confers a unique lipophilicity profile to Ethyl 3-(N-butyl-3-methylbenzamido)propanoate. Its calculated XLogP3 value of 3.5 [1] is distinct from its ortho-methyl and para-methyl analogs, which have XLogP3 values of 3.3 and 3.6, respectively [1]. This 0.2 log unit difference represents a meaningful variation in partitioning behavior that can influence membrane permeability, protein binding, and metabolic stability, which are critical parameters in drug discovery and chemical biology applications [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | Ethyl 3-(N-butyl-2-methylbenzamido)propanoate (XLogP3 = 3.3); Ethyl 3-(N-butyl-4-methylbenzamido)propanoate (XLogP3 = 3.6) |
| Quantified Difference | ΔXLogP3 = +0.2 vs. ortho-methyl; ΔXLogP3 = -0.1 vs. para-methyl |
| Conditions | XLogP3 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity is a primary determinant of a compound's ADME properties, and this quantified difference allows researchers to select the optimal scaffold for achieving a specific partition coefficient, thereby minimizing off-target effects or improving bioavailability.
- [1] PubChem. Compound Summary for CID 12151206 (related structure data). National Center for Biotechnology Information. Accessed 2024. View Source
